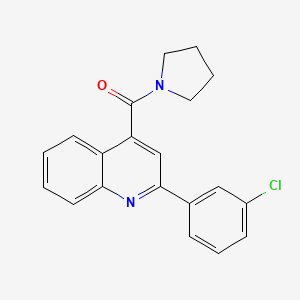![molecular formula C19H13NO2S B5813514 2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5813514.png)
2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxazine-thiophene derivatives, which exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. The compound has also been found to activate the caspase pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has exhibited potent antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments is its potent biological activity. The compound has exhibited anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research on 2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one. One of the directions is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and infections. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and its interactions with various signaling pathways. Moreover, the synthesis method can be optimized to produce the compound in larger quantities with higher purity. Finally, the compound can be modified to enhance its biological activity and reduce its toxicity, making it a more effective therapeutic agent.
In conclusion, this compound is a heterocyclic compound that exhibits significant potential for various therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a versatile compound for various applications. Further research is needed to explore its potential as a therapeutic agent, elucidate its mechanism of action, and optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one can be achieved through a multi-step reaction. The first step involves the condensation of 2-aminothiophenol and benzaldehyde to form 2-benzylthio-5-phenyl-1,3,4-thiadiazole. The second step involves the cyclization of the above intermediate with ethyl chloroformate to form this compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
2-benzyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has exhibited potent antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
2-benzyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2S/c21-19-17-15(14-9-5-2-6-10-14)12-23-18(17)20-16(22-19)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKCZGOKDBXTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)

![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5813492.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![5-phenyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5813502.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5813511.png)